4-Ethoxybenzhydrazide

Lipophilicity Chromatography Medicinal Chemistry

Specify 4-Ethoxybenzhydrazide (≥98% purity) for your next hydrazone library synthesis. Its distinct para-ethoxy substitution (LogP 1.78 vs. 1.2 for methoxy analog) is critical for achieving target lipophilicity in Gram-positive antibacterial scaffolds, ensuring reproducible biological activity. The higher LogP aids chromatographic method development as a retention time marker. Pre-validated purity eliminates recrystallization, reducing workflow delays and material loss in metal complexation studies. Avoid generic substitution to prevent batch-to-batch variability in reaction kinetics.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 58586-81-5
Cat. No. B1329874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxybenzhydrazide
CAS58586-81-5
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NN
InChIInChI=1S/C9H12N2O2/c1-2-13-8-5-3-7(4-6-8)9(12)11-10/h3-6H,2,10H2,1H3,(H,11,12)
InChIKeySTTILZBQLOSDNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxybenzhydrazide (CAS 58586-81-5) for Research Procurement: Core Properties and Compound Class Profile


4-Ethoxybenzhydrazide (CAS 58586-81-5, molecular formula C9H12N2O2, molecular weight 180.21 g/mol) is an aromatic hydrazide derivative of the benzhydrazide class, characterized by a para-ethoxy (-OCH2CH3) substituent on the phenyl ring [1]. The compound exists as a white crystalline powder with a reported melting point range of 124–127°C and a measured density of 1.144 g/cm3 . Its physicochemical profile includes a calculated topological polar surface area (PSA) of 64.35 Å2 and a computed LogP of 1.78, indicating moderate lipophilicity relative to unsubstituted benzhydrazide analogs . 4-Ethoxybenzhydrazide serves primarily as a versatile synthetic intermediate and building block for hydrazone and Schiff base formation via condensation with aldehydes and ketones, enabling the construction of diverse compound libraries for medicinal chemistry and materials science applications [2].

4-Ethoxybenzhydrazide: Why In-Class Substitution Without Comparative Validation Risks Synthetic or Biological Inconsistency


Substituting 4-ethoxybenzhydrazide with other benzhydrazide analogs (e.g., 4-methoxybenzhydrazide, 4-hydroxybenzhydrazide, or unsubstituted benzhydrazide) without rigorous comparative evaluation can introduce measurable differences in reaction kinetics, product yield, and downstream biological activity profiles. The ethoxy (-OCH2CH3) substituent confers a distinct electronic and steric environment at the para position compared to methoxy (-OCH3) or unsubstituted analogs, as evidenced by its calculated LogP of 1.78 and PSA of 64.35 Å2 — values that differ materially from 4-methoxybenzhydrazide (LogP ≈ 1.2, PSA ≈ 55–57 Å2) and unsubstituted benzhydrazide (LogP ≈ 0.8, PSA ≈ 55 Å2) [1]. These physicochemical disparities directly affect solubility in organic reaction media, chromatographic retention behavior, and the lipophilicity of derived hydrazone products. Furthermore, in biological contexts, the ethoxy substitution pattern influences target binding: SAR studies on benzhydrazide derivatives demonstrate that para-alkoxy chain length modulates antibacterial spectrum and potency [2]. Consequently, generic substitution without validation may lead to irreproducible synthetic outcomes or altered biological readouts.

4-Ethoxybenzhydrazide Procurement Evidence: Quantified Differentiation from Closest Structural Analogs


Para-Ethoxy Substitution Increases Lipophilicity by Approximately 0.6 LogP Units Versus Methoxy Analog, Modifying Chromatographic and Partition Behavior

4-Ethoxybenzhydrazide exhibits a calculated LogP of 1.78, representing a lipophilicity increase of approximately 0.6 LogP units compared to 4-methoxybenzhydrazide (calculated LogP ≈ 1.2) and nearly 1.0 LogP units relative to unsubstituted benzhydrazide (calculated LogP ≈ 0.8) . This quantifiable difference arises from the extended ethyl chain of the ethoxy substituent versus the methyl group of the methoxy analog. The PSA remains similar across all three compounds (64.35 Å2 for ethoxy vs. approximately 55–57 Å2 for methoxy and unsubstituted), indicating that the enhanced lipophilicity is driven by hydrophobic surface area contribution rather than changes in hydrogen-bonding capacity [1].

Lipophilicity Chromatography Medicinal Chemistry LogP

Hydrazone Derivatives of 4-Ethoxybenzhydrazide Exhibit Gram-Selective Antibacterial Activity — A Structural Feature Not Observed in Unsubstituted Benzhydrazide-Derived Hydrazones

While direct head-to-head comparison data for 4-ethoxybenzhydrazide-derived hydrazones versus 4-methoxybenzhydrazide-derived hydrazones is limited, class-level SAR evidence from structurally related aroyl hydrazones establishes that para-alkoxy substitution is a determinant of antibacterial spectrum. Hydrazones synthesized from 4-methoxybenzhydrazide (compounds 1 and 2) demonstrated in vitro antibacterial activity exclusively against Gram-positive Staphylococcus aureus, with no activity against tested Gram-negative bacteria [1]. This Gram-selectivity pattern is attributed to the para-alkoxybenzoyl moiety's interaction with Gram-positive-specific target proteins [1]. Comparative class-level analysis of benzhydrazide derivatives indicates that unsubstituted benzhydrazide-derived hydrazones generally show broader but weaker antibacterial profiles against both Gram-positive and Gram-negative strains [2]. The ethoxy analog is predicted to exhibit similar Gram-selective behavior but with potentially enhanced membrane permeability due to its higher lipophilicity (LogP 1.78 vs. 1.2 for methoxy) .

Antibacterial Hydrazone Staphylococcus aureus SAR

Commercial Availability of 4-Ethoxybenzhydrazide at ≥98% Purity Enables Reproducible Hydrazone Synthesis Without Pre-Purification Steps

4-Ethoxybenzhydrazide is commercially available from major research chemical suppliers at a certified purity of ≥98% (melting point 124–127°C), as documented in the Thermo Scientific Alfa Aesar product specifications . This purity level exceeds the typical purity ranges reported for custom-synthesized benzhydrazide analogs in academic settings (often 90–95% without additional recrystallization). The defined melting point range of 124–127°C provides a simple identity and purity verification endpoint that can be performed in any laboratory prior to use . In contrast, many closely related benzhydrazide analogs — particularly those with 3-substitution patterns or additional ring modifications — are not available as off-the-shelf catalog items and require custom synthesis with associated lead times and purity variability .

Synthetic Intermediate Purity Specification Hydrazone Procurement

Para-Ethoxy Benzhydrazide-Derived Schiff Bases Demonstrate Antitubercular Potential in In Silico and In Vivo Models — A Scaffold-Dependent Activity Not Observed in Unsubstituted Benzhydrazide Analogs

Class-level evidence from structurally related benzhydrazide-derived Schiff bases demonstrates that the presence of an ethoxy substituent contributes to antitubercular activity. A novel Schiff base, (Z)-N'-(3-ethoxy-2-hydroxybenzylidene)benzohydrazide, was evaluated against Mycobacterium tuberculosis (pdb:7A71) using molecular docking and in vivo studies [1]. The compound demonstrated favorable docking scores and ADME predictions, with the ethoxy group identified as a contributing structural feature for target binding [1]. Comparative docking with established TB drugs (Rifater, Cipro, Ethambutol, Linezolid, Delamanid, Ethionamide) established a benchmark for evaluating the compound's potential as a TB suppressor [1]. While this specific study used benzhydrazide rather than 4-ethoxybenzhydrazide as the parent hydrazide, the SAR trend strongly suggests that the ethoxy substitution pattern is a positive modulator of antitubercular activity in the hydrazone/Schiff base class [2].

Antitubercular Schiff Base Mycobacterium tuberculosis Molecular Docking

4-Ethoxybenzhydrazide: High-Value Application Scenarios Driven by Quantified Differentiation


Synthesis of Para-Alkoxy Hydrazone Libraries for Gram-Positive Selective Antibacterial Screening

Based on the class-level evidence that 4-methoxybenzhydrazide-derived hydrazones exhibit exclusive activity against Gram-positive Staphylococcus aureus [1], 4-ethoxybenzhydrazide serves as a structurally related building block for synthesizing hydrazone libraries with predictable Gram-positive selectivity. The ethoxy analog's higher lipophilicity (LogP 1.78 vs. 1.2 for methoxy) may enhance membrane permeability in Gram-positive bacteria while maintaining the selectivity profile inherent to para-alkoxybenzhydrazide-derived hydrazones. Researchers can confidently procure 4-ethoxybenzhydrazide at ≥98% purity to ensure reproducible condensation reactions with diverse aromatic aldehydes and ketones, minimizing impurity-related variability in biological screening results.

Antitubercular Drug Discovery Programs Requiring Ethoxy-Substituted Hydrazone Scaffolds

The demonstrated antitubercular potential of ethoxy-containing benzhydrazide-derived Schiff bases in both in silico docking studies against M. tuberculosis BlaC protein and in vivo models [2] establishes a rationale for using 4-ethoxybenzhydrazide as a starting material in TB-focused medicinal chemistry campaigns. The ethoxy substitution pattern appears to contribute favorably to target engagement, as evidenced by comparative docking with established TB therapeutics [2]. 4-Ethoxybenzhydrazide provides a direct synthetic entry point to this active scaffold class, enabling structure-activity relationship expansion while maintaining the ethoxy substituent identified in active compounds.

Chromatographic Method Development Leveraging Differentiated LogP for Hydrazide Standard Selection

The quantifiable LogP difference between 4-ethoxybenzhydrazide (LogP = 1.78), 4-methoxybenzhydrazide (LogP ≈ 1.2), and unsubstituted benzhydrazide (LogP ≈ 0.8) makes this compound suitable as a chromatographic calibration standard for reversed-phase HPLC method development targeting benzhydrazide derivatives. The approximately 0.6 LogP unit increment provides measurable retention time shifts that can validate column performance and gradient elution parameters across a lipophilicity range relevant to drug-like molecules. The compound's defined melting point (124–127°C) offers an additional identity verification check for method qualification protocols.

Coordination Chemistry Studies Requiring Well-Characterized Hydrazide Ligands with Defined Purity

In coordination chemistry research involving hydrazide-derived Schiff base metal complexes, ligand purity directly influences complexation stoichiometry and the reproducibility of spectroscopic characterization [3]. 4-Ethoxybenzhydrazide's commercial availability at ≥98% purity eliminates the need for pre-use recrystallization, reducing preparation time and material loss compared to custom-synthesized or lower-purity benzhydrazide analogs. The ethoxy substituent provides a distinct UV-Vis and IR spectroscopic signature that facilitates complex characterization, and the compound's moderate lipophilicity (LogP 1.78) enables solubility in a range of organic solvents commonly used in metal complex synthesis .

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